Ethyl 3-hydroxy-3-phenylpropanoate is a chiral β-hydroxyester. It is a useful intermediate in organic synthesis and has been investigated as a substrate for enzymatic reactions. It plays a significant role in studying stereoselectivity in chemical and enzymatic transformations. [, , , ]
Ethyl 3-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a propanoate backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals, flavoring agents, and as an intermediate in organic synthesis.
Ethyl 3-hydroxy-3-phenylpropanoate can be synthesized through several methods, primarily involving the reaction of phenylacetaldehyde with ethyl acetoacetate. The compound can also be found in trace amounts in certain natural products or synthesized in laboratory settings for research purposes.
This compound is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid moiety. It is also categorized under hydroxy esters because of the hydroxyl functional group present in its structure.
The synthesis of Ethyl 3-hydroxy-3-phenylpropanoate can be achieved through various methods, including:
The Claisen condensation reaction proceeds via nucleophilic attack of the enolate ion formed from ethyl acetoacetate on the carbonyl carbon of phenylacetaldehyde, leading to the formation of a β-hydroxy ester intermediate, which can then be dehydrated to yield Ethyl 3-hydroxy-3-phenylpropanoate.
The compound exhibits specific stereochemistry due to the presence of chiral centers, which may have implications for its biological activity and interactions.
Ethyl 3-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
The hydrolysis reaction typically follows first-order kinetics under acidic conditions, while transesterification reactions may require higher temperatures and the presence of catalysts for efficient conversion.
The mechanism of action for Ethyl 3-hydroxy-3-phenylpropanoate primarily relates to its interactions with biological systems. Its hydroxyl group may participate in hydrogen bonding with biological macromolecules, influencing enzymatic activities or receptor interactions.
Relevant data indicate that this compound's stability can be influenced by environmental factors such as temperature and pH levels.
Ethyl 3-hydroxy-3-phenylpropanoate has several potential applications:
The development of practical asymmetric synthesis routes for Ethyl 3-hydroxy-3-phenylpropanoate (S-HPPE or R-HPPE, CAS 5764-85-2) represents a significant achievement in biocatalytic methodology. Early approaches relied on chemical reduction or microbial whole-cell transformations using Saccharomyces cerevisiae (Baker’s yeast). However, these methods suffered from inconsistent enantioselectivity (50–100% ee) and variable yields due to the presence of competing reductases with opposing stereopreferences within the yeast [2]. The pivotal breakthrough came with the identification and isolation of enantioselective microbial reductases. Notably, the fatty acid synthase (FAS2) from Kluyveromyces lactis KCTC 7133, when heterologously expressed in Pichia pastoris GS115, enabled the reduction of ethyl-3-oxo-3-phenylpropanoate (OPPE) to (S)-HPPE with remarkable efficiency (92% conversion, 83% yield) and exceptional stereocontrol (>99% ee) [2]. This recombinant system achieved a 480-fold increase in specific activity compared to wild-type extracts, demonstrating the power of enzyme engineering for chiral synthesis [2].
Parallel research focused on enzymatic resolution using hydrolases. Pseudomonas cepacia lipase (PCL) proved highly effective for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, yielding the (R)-enantiomer of the ester with 98% ee and the corresponding (S)-acid with 93% ee at 50% conversion [4]. This contrasted sharply with earlier resolutions using Pig Liver Esterase (PLE), which delivered significantly lower enantioselectivity. Continuous production advancements were realized using membrane reactors coupled with Saccharomyces cerevisiae CGMCC No.2266, achieving sustained production of (S)-HPPE (>99.5% ee) at 3.68 mmol/L/day over seven days, highlighting the scalability of biocatalytic approaches [9].
Table 1: Key Physicochemical Properties of Ethyl 3-hydroxy-3-phenylpropanoate
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number (Racemic) | 5764-85-2 | [3] [8] |
CAS Registry Number ((S)-Enantiomer) | 33401-74-0 | [6] |
Molecular Formula | C₁₁H₁₄O₃ | [3] [6] |
Molecular Weight | 194.23 g/mol | [3] [6] |
Boiling Point | 154-156 °C (13 Torr); 195°C (11 Torr - (S)-enantiomer) | [3] [6] |
Density | 1.119 g/cm³ | [3] |
Refractive Index | 1.5080 | [3] |
LogP (Estimated) | 1.46 | [7] |
Solubility | Sparingly soluble in chloroform; slightly soluble in methanol | [3] |
Ethyl 3-hydroxy-3-phenylpropanoate, particularly its (S)-enantiomer, holds paramount importance as a chiral synthon for synthesizing clinically significant pharmaceuticals. Its primary application lies in constructing the side chain of Fluoxetine ((N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine)), a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant, and Tomoxetine, a norepinephrine reuptake inhibitor used for ADHD [4] [9]. The stereochemistry at the C3 hydroxy group directly influences the biological activity and pharmacokinetics of these drugs. Efficient access to enantiopure (S)-HPPE (>99% ee) via biocatalytic methods [2] [9] thus provides a critical advantage over racemic routes, eliminating the need for cumbersome diastereomeric separations and ensuring the final active pharmaceutical ingredient (API) possesses the desired therapeutic profile.
The structural motif of a β-hydroxy ester bearing an aryl group makes HPPE a versatile intermediate beyond SSRIs. It serves as a fundamental scaffold amenable to diverse chemical transformations:
Table 2: Performance of Key Biocatalytic Systems for Synthesizing Enantiopure HPPE
Biocatalyst | Substrate | Product Configuration | Conversion (%) | ee (%) | Key Advantage(s) | Reference |
---|---|---|---|---|---|---|
Recombinant P. pastoris (Expressing K. lactis FAS2 α-subunit) | Ethyl 3-oxo-3-phenylpropanoate (OPPE) | (S) | 92 | >99 | High specific activity (480x purified FAS), NADPH recycling | [2] |
Saccharomyces cerevisiae CGMCC No.2266 (Membrane Reactor) | OPPE | (S) | Sustained | >99.5 | Continuous production (3.68 mmol/L/day), long-term stability (7 days) | [9] |
Pseudomonas cepacia Lipase (PCL) | Racemic Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ester recovered | 50 | 98 (Ester) | High enantioselectivity for (R)-ester resolution; (S)-acid (93% ee) also obtained | [4] |
Geotrichum candidum | OPPE | (S) | Reported | High | Early example of microbial S-selectivity | [2] |
Beauveria sulfurescens | OPPE | (S) | Reported | High | Alternative microbial source for S-HPPE | [2] |
The evolution of HPPE synthesis—from low-selectivity microbial reductions to engineered enzymes and sophisticated bioreactor systems—exemplifies the progress in asymmetric synthesis. Its critical role as the chiral heart of blockbuster antidepressants like Fluoxetine underscores the profound impact of fundamental organic synthesis research on pharmaceutical development and human health. The ongoing refinement of biocatalytic routes ensures a robust and sustainable supply of this vital chiral building block [2] [4] [9].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: